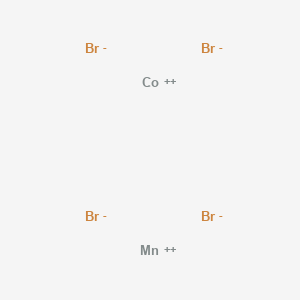
Cobalt(2+) manganese(2+) bromide (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) manganese(2+) bromide (1/1/4) is an inorganic compound with the molecular formula Br₄CoMn This compound is composed of cobalt, manganese, and bromine atoms in a 1:1:4 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(2+) manganese(2+) bromide can be synthesized through the reaction of cobalt and manganese carbonates, hydroxides, or oxides with hydrobromic acid. The reaction typically involves the addition of formaldehyde, acetaldehyde, formic acid, phenol, hydrazine hydrate, ascorbic acid, oxalic acid, propionic acid, glucose, or fructose as regulators to prepare an aqueous solution of the compound .
Industrial Production Methods
In industrial settings, cobalt(2+) manganese(2+) bromide is often produced by recovering cobalt and manganese from spent lithium-ion battery cathode materials. The process involves physical pre-treatments such as grinding and sieving, followed by chemical processes like leaching, solvent extraction, and stripping. The final product is obtained by reacting the leaching solution with hydrogen bromide .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) manganese(2+) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, hydrogen peroxide, and various organic acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various cobalt and manganese bromides, oxides, and other coordination compounds .
Applications De Recherche Scientifique
Cobalt(2+) manganese(2+) bromide has several scientific research applications, including:
Catalysis: It is used as a catalyst in the production of terephthalic acid and dimethyl terephthalate from p-xylene.
Material Science:
Environmental Science: It is used in the recovery and recycling of valuable metals from spent lithium-ion batteries.
Mécanisme D'action
The mechanism of action of cobalt(2+) manganese(2+) bromide involves its ability to act as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating the conversion of reactants to products. The bromine atoms in the compound play a crucial role in stabilizing the intermediate species formed during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) bromide (CoBr₂): Similar in composition but lacks manganese.
Manganese(II) bromide (MnBr₂): Similar in composition but lacks cobalt.
Cobalt(II) chloride (CoCl₂): Similar in structure but contains chlorine instead of bromine.
Manganese(II) chloride (MnCl₂): Similar in structure but contains chlorine instead of bromine.
Uniqueness
Cobalt(2+) manganese(2+) bromide is unique due to the presence of both cobalt and manganese in its structure, which imparts distinct catalytic properties. The combination of these two metals with bromine enhances its reactivity and stability in various chemical processes .
Propriétés
Numéro CAS |
122097-34-1 |
|---|---|
Formule moléculaire |
Br4CoMn |
Poids moléculaire |
433.49 g/mol |
Nom IUPAC |
cobalt(2+);manganese(2+);tetrabromide |
InChI |
InChI=1S/4BrH.Co.Mn/h4*1H;;/q;;;;2*+2/p-4 |
Clé InChI |
NXTZRSCVEDUAGZ-UHFFFAOYSA-J |
SMILES canonique |
[Mn+2].[Co+2].[Br-].[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





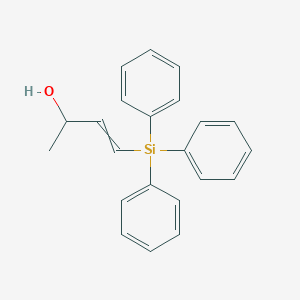
![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
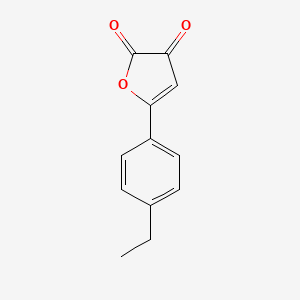
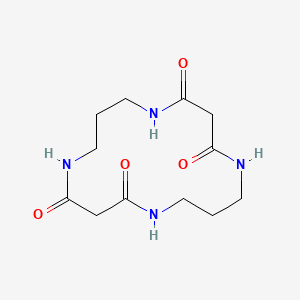


![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
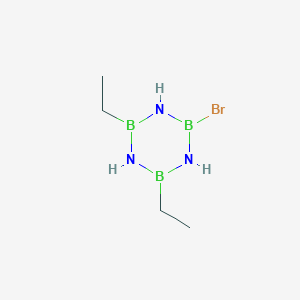
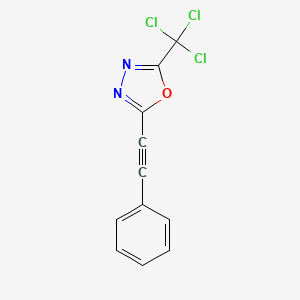
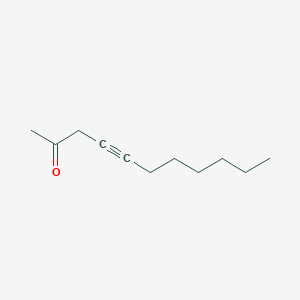
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
